1,4,5,6-4H-Cyclopentapyrazole-3-carboxylic acid (1(4-meo-PH)ethylidene)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,5,6-4H-Cyclopentapyrazole-3-carboxylic acid (1(4-meo-PH)ethylidene)hydrazide is a chemical compound with the molecular formula C16H18N4O2 and a molecular weight of 298.347 g/mol . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Preparation Methods
The synthetic routes and reaction conditions for 1,4,5,6-4H-Cyclopentapyrazole-3-carboxylic acid (1(4-meo-PH)ethylidene)hydrazide are not extensively documented. it is typically synthesized through a series of organic reactions involving the cyclization of appropriate precursors under controlled conditions .
Chemical Reactions Analysis
1,4,5,6-4H-Cyclopentapyrazole-3-carboxylic acid (1(4-meo-PH)ethylidene)hydrazide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,4,5,6-4H-Cyclopentapyrazole-3-carboxylic acid (1(4-meo-PH)ethylidene)hydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use this compound to study its biological activity and potential therapeutic effects.
Medicine: It is investigated for its potential use in drug development and as a pharmacological agent.
Mechanism of Action
The mechanism of action of 1,4,5,6-4H-Cyclopentapyrazole-3-carboxylic acid (1(4-meo-PH)ethylidene)hydrazide involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
1,4,5,6-4H-Cyclopentapyrazole-3-carboxylic acid (1(4-meo-PH)ethylidene)hydrazide can be compared with other similar compounds, such as:
- 1,4,5,6-4H-Cyclopentapyrazole-3-carboxylic acid (4-methyl-benzylidene)-hydrazide
- 1,4,5,6-4H-Cyclopentapyrazole-3-carboxylic acid (3-meo-benzylidene)-hydrazide
- 1,4,5,6-4H-Cyclopentapyrazole-3-carboxylic acid (4-ethoxy-benzylidene)-hydrazide
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific substituent groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C16H18N4O2 |
---|---|
Molecular Weight |
298.34 g/mol |
IUPAC Name |
N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H18N4O2/c1-10(11-6-8-12(22-2)9-7-11)17-20-16(21)15-13-4-3-5-14(13)18-19-15/h6-9H,3-5H2,1-2H3,(H,18,19)(H,20,21)/b17-10+ |
InChI Key |
SVSCNFNONPWJGQ-LICLKQGHSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=NNC2=C1CCC2)/C3=CC=C(C=C3)OC |
Canonical SMILES |
CC(=NNC(=O)C1=NNC2=C1CCC2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.